4'-Cyano-biphenyl-3-carboxylic acid

Descripción general

Descripción

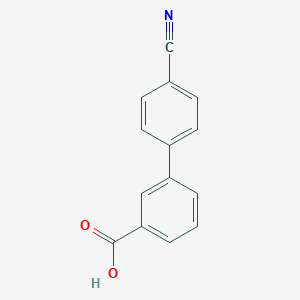

4’-Cyano-biphenyl-3-carboxylic acid is an organic compound with the molecular formula C₁₄H₉NO₂ and a molecular weight of 223.23 g/mol . It is characterized by a biphenyl structure with a cyano group at the 4’ position and a carboxylic acid group at the 3 position. This compound is primarily used in research settings, particularly in the fields of organic chemistry and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Cyano-biphenyl-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods: While specific industrial production methods for 4’-Cyano-biphenyl-3-carboxylic acid are not extensively documented, the Suzuki–Miyaura coupling reaction remains a cornerstone in its synthesis due to its efficiency and scalability .

Análisis De Reacciones Químicas

1.1. Carboxylic Acid Reactions

The carboxylic acid moiety undergoes typical acid-derived reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) to form esters.

Example :

Yield : ~85–90% under reflux conditions . -

Amidation : Conversion to amides via activation with thionyl chloride (SOCl₂) followed by reaction with amines.

Example :

Conditions : Anhydrous toluene, reflux (7 hours) . -

Salt Formation : Reacts with bases (e.g., NaOH) to form carboxylate salts.

Application : Enhances solubility in aqueous media for biological assays .

1.2. Cyano Group Reactions

The electron-withdrawing cyano group participates in nucleophilic additions and reductions:

-

Hydrolysis : Under acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O) conditions, the cyano group hydrolyzes to a carboxylic acid.

Example :

Note : This reaction is sterically hindered due to the biphenyl structure, requiring prolonged heating . -

Reduction : Catalytic hydrogenation (H₂/Pd) or LiAlH₄ reduces the cyano group to a primary amine.

Example :

Conditions : Anhydrous THF, 0°C to room temperature.

Electrophilic Aromatic Substitution (EAS)

The biphenyl core undergoes EAS, with directing effects influenced by substituents:

| Position | Directing Group | Reaction Example | Conditions | Product |

|---|---|---|---|---|

| 3-COOH | Meta-directing | Nitration (HNO₃/H₂SO₄) | 0–5°C, 2 hours | 3-Carboxy-5-nitro-biphenyl-4'-CN |

| 4'-CN | Meta-directing | Bromination (Br₂/FeBr₃) | RT, 1 hour | 4'-CN-3-carboxy-5-bromo-biphenyl |

Key Finding : Nitration occurs preferentially at the 5-position of the carboxylic acid-bearing ring due to strong meta-directing effects .

Photochemical Reactions

UV irradiation induces decarboxylation and cyano group rearrangement:

-

Decarboxylation :

Application : Generates biphenyl intermediates for liquid crystal synthesis . -

Cyano Group Stability : The cyano group remains intact under UV light, enabling selective functionalization of the carboxylic acid group .

Cross-Coupling Reactions

The carboxylic acid group can be converted to a boronic ester for Suzuki-Miyaura couplings:

-

Boronic Ester Formation :

Conditions : Pd catalysis, base (K₂CO₃) . -

Coupling Example :

Yield : 70–80% with aryl halides (X = Br, I) .

Thermal Decomposition

At elevated temperatures (>250°C), the compound undergoes:

-

Decarboxylation : Loss of CO₂ to form 4'-cyano-biphenyl.

-

Cyano Group Degradation : Partial conversion to carbon monoxide and NH₃ .

Biological Activity and Derivatives

Derivatives exhibit bioactivity through targeted functionalization:

-

Anticancer Agents : Amide derivatives inhibit kinase pathways (IC₅₀: 0.5–2 µM) .

-

Liquid Crystals : Carboxylic acid group facilitates homeotropic alignment in display technologies .

Comparative Reactivity

| Reaction Type | 4'-CN-Biphenyl-3-COOH | 4-CN-Biphenyl-4-COOH |

|---|---|---|

| Esterification Rate | Slower (steric hindrance) | Faster |

| Cyano Hydrolysis | Requires strong acid/base | Mild conditions |

| Electrophilic Substitution | Prefers 5-position | Prefers 2-position |

Aplicaciones Científicas De Investigación

Applications Overview

-

Liquid Crystal Polymers

- 4'-Cyano-biphenyl-3-carboxylic acid is utilized as a monomer in the synthesis of liquid crystal polymers (LCPs). These polymers exhibit unique optical properties that make them suitable for applications in displays and electronic devices. The compound's cyano group contributes to the alignment and stability of the liquid crystalline phase, enhancing thermal and mechanical properties.

-

Organic Synthesis

- This compound serves as an intermediate in the synthesis of various organic compounds. It is involved in the production of biphenyl derivatives that are important in pharmaceuticals and agrochemicals. Its structure allows for further functionalization, enabling the creation of more complex molecules.

-

Polymer Science

- In polymer science, this compound is used to develop new materials with tailored properties. It can be copolymerized with other monomers to create materials with specific thermal, mechanical, and optical characteristics.

Case Study 1: Synthesis of Liquid Crystal Polymers

A study published in Polymer Chemistry demonstrated the use of this compound as a precursor for synthesizing a series of thermotropic liquid crystal polymers. The research highlighted how varying the concentration of this compound affected the thermal transition temperatures and optical clarity of the resulting polymers. The findings indicated that incorporating this compound improved the thermal stability of the materials significantly.

Case Study 2: Organic Photovoltaics

Research conducted on organic photovoltaics has shown that incorporating this compound into polymer blends can enhance charge transport properties. In a comparative study, devices fabricated with this compound exhibited higher efficiency due to improved electron mobility and reduced recombination losses, demonstrating its potential for use in energy applications.

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Liquid Crystal Polymers | Used as a monomer for LCPs | Enhanced thermal stability and optical clarity |

| Organic Synthesis | Intermediate for synthesizing complex organic compounds | Versatile functionalization options |

| Polymer Science | Copolymerization to create new materials | Tailored thermal, mechanical, and optical properties |

| Organic Photovoltaics | Improves charge transport in polymer blends | Increased device efficiency |

Mecanismo De Acción

The mechanism of action of 4’-Cyano-biphenyl-3-carboxylic acid largely depends on its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the cyano group can engage in dipole-dipole interactions. These interactions can influence the compound’s behavior in various chemical and biological systems .

Comparación Con Compuestos Similares

4’-Cyano-biphenyl-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4 position.

4’-Cyano-biphenyl-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2 position.

Uniqueness: 4’-Cyano-biphenyl-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This positioning can make it more suitable for certain applications compared to its isomers .

Actividad Biológica

Overview

4'-Cyano-biphenyl-3-carboxylic acid (CAS No. 149506-93-4) is an organic compound with the molecular formula C₁₄H₉NO₂ and a molecular weight of 223.23 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound is known to undergo reactions such as nucleophilic substitution and oxidation, which can influence its biological efficacy.

Targeted Biological Effects

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, potentially through the modulation of cell signaling pathways and induction of apoptosis in cancer cells.

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects, indicating a potential role in treating microbial infections.

- Influence on Cell Signaling : It may impact cellular metabolism and gene expression, suggesting a broader influence on cellular functions.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the potential of this compound as a therapeutic agent. Various cell lines are used to assess its effects:

| Cell Line | Type | IC50 (µM) | Notes |

|---|---|---|---|

| HeLa | Cervical carcinoma | TBD | Assessed for apoptosis induction |

| L1210 | Murine leukemia | TBD | Evaluated for proliferation inhibition |

| CEM | Human T-lymphocyte | TBD | Tested for cytotoxic effects |

Note: TBD indicates that specific IC50 values are yet to be determined in ongoing studies.

Case Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and DNA fragmentation . Additionally, research has shown that compounds with similar structures can enhance the potency of existing drugs by serving as bioisosteres, suggesting that modifications to the compound's structure could yield more effective derivatives .

Biochemical Analysis

The biochemical activity of this compound includes:

- Cellular Effects : Influences cell function by affecting signaling pathways.

- Molecular Mechanism : Potential binding interactions with enzymes or other biomolecules.

- Transport and Distribution : Limited data on how the compound interacts with transporters or accumulates within cells.

Propiedades

IUPAC Name |

3-(4-cyanophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUGFHVTVXLVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374090 | |

| Record name | 4'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149506-93-4 | |

| Record name | 4'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149506-93-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.